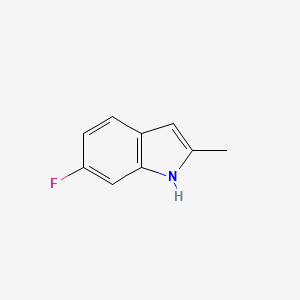

6-fluoro-2-methyl-1H-indole

Beschreibung

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Biological Sciences

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in both chemical and biological sciences. nih.govwisdomlib.orgrjpn.org This scaffold is present in a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids and peptides. nih.govrjpn.org Its prevalence in nature underscores its fundamental role in basic biochemical processes. nih.gov

In medicinal chemistry, the indole framework is considered a "privileged scaffold" due to its ability to bind to a wide range of biological receptors with high affinity. rjpn.orgmdpi.com This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. rjpn.orgmdpi.comresearchgate.net The rigid, planar structure of the indole ring system provides a well-defined three-dimensional orientation for substituents, allowing for the precise design of molecules that can interact with specific biological targets. nih.gov

Role of Halogenation and Alkyl Substitution in Indole Systems

The chemical properties and biological activity of the indole scaffold can be significantly modulated by the introduction of various substituents. Halogenation and alkyl substitution are two key strategies employed by chemists to fine-tune the characteristics of indole derivatives.

Halogenation: The incorporation of halogen atoms, such as fluorine, chlorine, or bromine, into the indole ring can have profound effects on the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netacs.orgorganic-chemistry.org Halogenation can alter the electron distribution within the indole ring, influencing its reactivity in chemical syntheses and its binding affinity to biological targets. researchgate.net For instance, the introduction of an electron-withdrawing group on the nitrogen of the indole ring can direct halogenation to the C2 position, while C3 halogenation can be achieved more broadly. acs.orgorganic-chemistry.org Fluorine, in particular, is often introduced to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. mdpi.com

Alkyl Substitution: The addition of alkyl groups, such as a methyl group, also plays a crucial role in modifying the properties of indole derivatives. Alkyl groups can influence the molecule's steric profile and lipophilicity. bhu.ac.inacs.org The position of the alkyl group is critical; for example, substitution at the C2 position can impact the molecule's reactivity and provide a handle for further chemical modifications. acs.org The combination of halogenation and alkylation allows for the creation of a diverse library of indole derivatives with tailored properties for specific applications in materials science and medicinal chemistry. smolecule.comnbinno.com

Historical Context of 6-Fluoro-2-methyl-1H-indole Research

The synthesis of substituted indoles has been a topic of interest for over a century, with the Fischer indole synthesis, developed in 1883, being one of the most established methods. wikipedia.org Research into specifically substituted indoles like this compound is a more recent development, driven by the increasing demand for novel compounds in drug discovery and materials science.

Early research often focused on developing efficient synthetic routes to produce such compounds. For example, a patented process describes the synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenylacetone. google.com Over time, research has expanded to explore the applications of this compound. It has been investigated as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. lookchem.com More recent studies continue to explore its potential, including its use as a building block for creating more complex molecules with potential applications in various fields. smolecule.com A notable example includes its mention in the context of developing Cediranib, an anticancer drug. researchgate.net

The physical and chemical properties of this compound have also been a subject of study. It is described as a white to pale yellow solid with a melting point of approximately 80-85°C and a boiling point around 245-247°C. chembk.com Its solubility in organic solvents makes it a versatile reagent in organic synthesis. chembk.com

Table of Compound Names

| Compound Name |

| This compound |

| Indole |

| Tryptophan |

| Serotonin |

| 2-methylindole (B41428) |

| 4-fluoro-2-nitrophenylacetone |

| Cediranib |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8FN | smolecule.comnih.gov |

| Molecular Weight | 149.17 g/mol | smolecule.comamericanelements.com |

| Appearance | White to pale yellow solid | chembk.com |

| Melting Point | 80-85 °C | chembk.com |

| Boiling Point | ~245-247 °C | chembk.com |

| Solubility | Good solubility in organic solvents | chembk.com |

| CAS Number | 40311-13-5 | lookchem.combiosynth.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDVUUGKFGUZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433085 | |

| Record name | 6-fluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40311-13-5 | |

| Record name | 6-fluoro-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 2 Methyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

Traditional methods for indole synthesis have been adapted and refined over the years to accommodate a wide range of substituents, including the fluoro and methyl groups present in the target molecule.

Fischer Indole Synthesis Variants for Fluoro- and Methyl-Substituted Indoles

The Fischer indole synthesis, a venerable reaction in organic chemistry dating back to 1883, remains a widely utilized method for the construction of the indole nucleus. nih.govwikipedia.orgalfa-chemistry.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. nih.govwikipedia.orgalfa-chemistry.com For the synthesis of 6-fluoro-2-methyl-1H-indole, the logical starting materials are (4-fluorophenyl)hydrazine (B109058) and acetone (B3395972).

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. nih.govwikipedia.org Under acidic conditions, a nih.govnih.gov-sigmatropic rearrangement occurs, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. nih.govwikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. nih.govwikipedia.org

While specific examples detailing the Fischer indole synthesis of this compound from 4-fluorophenylhydrazine and acetone are not extensively documented in readily available literature, the general applicability of this method to substituted anilines and ketones is well-established. A related approach involves the reductive cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one (B109009). nih.govsmolecule.com This method, while not a direct Fischer indole synthesis, shares the common feature of forming the indole ring from a substituted benzene (B151609) precursor.

Table 1: Fischer Indole Synthesis and Related Reductive Cyclization

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (4-Fluorophenyl)hydrazine and Acetone (Proposed) | Acid catalyst (e.g., H₂SO₄, PPA, or ZnCl₂) | This compound | Not specified in available literature | nih.govwikipedia.org |

| 1-(4-Fluoro-2-nitrophenyl)propan-2-one | Reductive cyclization conditions | This compound | Significant yields under specific conditions | nih.govsmolecule.com |

Modern Catalytic Methods for Indole Ring Formation

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are powerful tools for the construction of the indole ring. mdpi.comrsc.org These methods often involve the intramolecular cyclization of suitably functionalized aniline (B41778) derivatives. mdpi.comrsc.orgorganic-chemistry.org One prominent strategy is the Buchwald-Hartwig amination, which can be used to form a key C-N bond, followed by an intramolecular cyclization to construct the pyrrole (B145914) ring of the indole. nih.gov A multicomponent palladium-catalyzed approach has also been described for the synthesis of this compound, which involves a Buchwald-Hartwig coupling between a fluorinated aryl halide and an appropriate amine, followed by an intramolecular arene-alkene coupling. nih.gov

Another powerful palladium-catalyzed method is the Larock indole synthesis, which involves the annulation of an alkyne with an o-haloaniline. While a specific application to this compound is not detailed, the intramolecular version of this reaction is a robust method for constructing fused indole ring systems. encyclopedia.pub

Table 2: Palladium-Catalyzed Synthesis of this compound Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | Fluorinated aryl halide, Amine component, Alkene component | Palladium catalyst | This compound | One-pot synthesis involving Buchwald-Hartwig coupling and intramolecular arene-alkene coupling. | nih.gov |

| Intramolecular Cyclization | N-(4-fluorophenyl)allylamine derivatives (Proposed) | Palladium catalyst | This compound | Formation of the indole ring via intramolecular C-N and C-C bond formation. | mdpi.comrsc.orgorganic-chemistry.org |

Cobalt-Catalyzed Reductive C-H Alkylation and Alkenylation

In recent years, cobalt catalysis has emerged as a cost-effective and sustainable alternative to noble metal catalysis for C-H functionalization reactions. researchgate.netechemi.com Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids as alkylating agents has been reported. researchgate.net This methodology allows for the direct introduction of alkyl groups onto the indole nucleus. While the direct methylation of 6-fluoro-1H-indole at the C2 position using this specific method has not been explicitly described, the general protocol has been successfully applied to 2-methyl-1H-indole for C3 alkylation. researchgate.net Late-stage C-H methylation of complex drug molecules using cobalt catalysis has also been demonstrated, highlighting the potential of this method for the derivatization of fluorinated indoles. nih.govnih.gov

Table 3: Cobalt-Catalyzed C-H Functionalization of Indoles

| Reaction Type | Indole Substrate | Alkylating/Alkenylating Agent | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Reductive C-H Alkylation | 2-Methyl-1H-indole | Carboxylic acids | Co(acac)₃ / Triphos / Al(OTf)₃ | C3-alkylated 2-methylindoles | researchgate.net |

| Late-Stage C-H Methylation | Complex drug molecules | Boron-based methyl source | Cobalt catalyst | Methylated drug analogues | nih.govnih.gov |

Strategies for Fluorination and Methylation at Specific Positions

The introduction of fluorine and methyl groups at specific positions on the indole ring can be achieved either by using pre-functionalized starting materials or by direct functionalization of the indole core.

Introduction of Fluorine Atoms via Fluorinating Agents

The direct fluorination of an existing 2-methylindole (B41428) core is an attractive strategy for the synthesis of this compound. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed for this purpose. nih.govorganic-chemistry.orgorganic-chemistry.orgjuniperpublishers.combeilstein-journals.org The regioselectivity of the fluorination is influenced by the electronic properties of the indole ring and the reaction conditions. For the synthesis of this compound, a pre-functionalization strategy can be employed, which involves the initial formylation of a 2-methylindole precursor, followed by regioselective fluorination at the 6-position. nih.gov

Table 4: Electrophilic Fluorination of Indole Derivatives

| Substrate | Fluorinating Agent | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 2-Methylindole precursor | Not specified | 1. Formylation 2. Regioselective fluorination | This compound | Pre-functionalization strategy to direct fluorination to the C6 position. | nih.gov |

| 2H-Indazoles | N-Fluorobenzenesulfonimide (NFSI) | Water, ambient air | Fluorinated indazoles | Metal-free, environmentally friendly conditions. | nih.govorganic-chemistry.org |

Regioselective Methylation Techniques

The synthesis of the this compound scaffold relies on methodologies that regioselectively introduce the methyl group at the C-2 position of the indole core. Rather than direct methylation of a pre-formed 6-fluoroindole (B127801), the most common strategies involve the cyclization of appropriately substituted acyclic precursors, which already contain the required methyl group in the correct position.

One of the primary methods for constructing the 2-methylindole ring system is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of (4-fluorophenyl)hydrazine with a ketone. To achieve the desired 2-methyl substitution, acetone or a related methyl ketone is used as the carbonyl component. The reaction proceeds through a smolecule.comsmolecule.com-sigmatropic rearrangement of the enehydrazine tautomer, followed by elimination of ammonia to form the aromatic indole ring with the methyl group specifically at the C-2 position.

Another significant regioselective method is the reductive cyclization of a nitroaromatic compound . A key precursor for this route is 1-(4-fluoro-2-nitrophenyl)propan-2-one. This molecule contains the entire carbon skeleton and the correct substitution pattern required for the final product. The synthesis is achieved by reducing the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone functionality to form the pyrrole ring. High yields of 6-fluoro-2-methylindole have been reported using various reducing agents, such as zinc in acetic acid or iron powder with acetic anhydride (B1165640) and sodium acetate. chemrxiv.org A specific example reported a yield of 95.4% using iron powder. chemrxiv.org

Palladium-catalyzed reactions also offer a pathway for the synthesis of 2-methylindoles. smolecule.com While direct C2–H methylation of an existing indole ring is possible using advanced catalytic systems, for the primary synthesis of this compound, palladium-catalyzed cross-coupling strategies are more commonly employed to construct the indole ring itself from simpler precursors. smolecule.com

The table below summarizes key regioselective synthetic approaches for this compound.

| Synthetic Method | Key Precursors | Reagents | Key Features |

| Fischer Indole Synthesis | (4-fluorophenyl)hydrazine, Acetone | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Classical and versatile method for indole synthesis. |

| Reductive Cyclization | 1-(4-fluoro-2-nitrophenyl)propan-2-one | Reducing agents (e.g., Fe/AcOH, Zn/AcOH) | High-yielding route from a pre-assembled precursor. chemrxiv.org |

Derivatization and Functionalization Strategies of the this compound Core

The this compound nucleus serves as a versatile scaffold for further chemical modifications. The electron-rich nature of the indole ring, particularly at the C-3 position, and the nucleophilicity of the N-1 nitrogen atom, allow for a variety of derivatization reactions.

C-3 Functionalization and Substitution Reactions

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. researchgate.net For this compound, the presence of the methyl group at C-2 does not hinder the high reactivity at C-3.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting this compound-3-carbaldehyde is a valuable intermediate for the synthesis of more complex derivatives.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C-3 position. This is typically achieved by reacting the indole with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in an acidic medium. nih.gov The resulting gramine (B1672134) derivative can be further modified or used as a precursor for other C-3 substituted compounds. nih.gov

Friedel-Crafts Alkylation and Acylation: The C-3 position can undergo Friedel-Crafts type reactions. Alkylation can be achieved with various electrophiles, such as α-heteroaryl-substituted methyl alcohols, in the presence of a base like cesium carbonate (Cs₂CO₃). chemrxiv.orgchemrxiv.org Acylation can be performed using acyl chlorides or anhydrides with a Lewis acid catalyst, leading to the formation of 3-acylindoles.

Michael Addition: As a potent nucleophile, the indole C-3 position can participate in Michael additions to α,β-unsaturated carbonyl compounds or nitroalkenes, leading to the formation of a new carbon-carbon bond and the introduction of a side chain at this position. nih.gov

The following table summarizes common C-3 functionalization reactions.

| Reaction Type | Reagents | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | 3-Formylindole |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Me₂NH) | 3-Aminomethylindole (Gramine) nih.gov |

| Friedel-Crafts Alkylation | Alcohols, Carbonates | 3-Alkylindole chemrxiv.orgchemrxiv.org |

| Michael Addition | Nitroalkenes, α,β-Unsaturated Ketones | 3-(Nitroalkyl)indole, 3-(Ketoalkyl)indole nih.gov |

N-1 Alkylation and Acylation Reactions

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a base to generate a nucleophilic indolide anion, which readily reacts with electrophiles.

N-Alkylation: This is typically achieved by treating the indole with a base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). nih.govresearchgate.net The choice of solvent can influence the regioselectivity of the reaction, although with the C-3 position being sterically unhindered, N-alkylation is generally favored under these conditions. researchgate.netnih.gov

N-Acylation: The introduction of an acyl group at the N-1 position is a common strategy to protect the indole nitrogen or to introduce functional groups that can modulate the electronic properties of the ring. This can be accomplished using acyl chlorides or anhydrides, often in the presence of a base. A method for the chemoselective N-acylation of indoles using thioesters as the acyl source in the presence of cesium carbonate has been reported, offering good functional group tolerance. nih.gov

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | N-Alkylindole nih.govresearchgate.net |

| N-Acylation | Acyl Chloride, Anhydride, or Thioester; Base | N-Acylindole nih.gov |

Halogenation and Other Electrophilic Substitutions on the Benzene Ring

Electrophilic substitution on the benzene portion of the indole ring is generally more difficult than on the pyrrole ring due to the lower electron density. The directing effects of the existing substituents—the fluorine atom at C-6 and the fused pyrrole ring—determine the position of further substitution.

The fluorine atom at C-6 is an ortho-, para-directing but deactivating group. libretexts.org The fused pyrrole ring is an activating group. The interplay of these effects will dictate the regioselectivity. The most likely positions for further electrophilic attack on the benzene ring are C-4, C-5, and C-7. The C-5 position is para to the fluorine atom and ortho to the C-4a-C-5 bond of the pyrrole ring. The C-7 position is ortho to the fluorine atom and adjacent to the indole nitrogen.

Halogenation: Direct halogenation of the benzene ring of this compound would likely require harsher conditions than C-3 halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent could be used. The precise regiochemical outcome would depend on the specific reaction conditions, but substitution at C-5 or C-7 would be plausible outcomes based on the directing effects of the existing substituents.

Nitration and Sulfonation: These standard electrophilic aromatic substitution reactions would also be expected to occur on the benzene ring under strong acidic conditions. The positions of substitution would again be governed by the combined directing effects of the C-6 fluoro group and the fused pyrrole system.

Genochemetic and Enzymatic Derivatization Approaches

The derivatization of the this compound core can also be achieved using biocatalytic methods, which often offer high regio- and stereoselectivity under mild reaction conditions. These chemoenzymatic strategies combine the power of enzymatic catalysis with traditional organic synthesis.

Enzymatic Halogenation: Flavin-dependent halogenase (FDH) enzymes are capable of regioselectively halogenating electron-rich aromatic compounds like indoles. nih.gov These enzymes utilize a flavin cofactor and a halide salt to perform electrophilic halogenation. nih.gov For example, the RebH halogenase has been used for the halogenation of various indole derivatives. nih.govnih.gov Applying such an enzyme to this compound could potentially lead to selective halogenation at a specific position on the indole nucleus, including the benzene ring (e.g., C-5 or C-7), which might be difficult to achieve with conventional chemical methods. nih.gov

Enzymatic Pictet-Spengler Reactions: Pictet-Spenglerase enzymes catalyze the condensation of a tryptamine (B22526) derivative with an aldehyde or keto-acid to form a β-carboline or related heterocyclic system. While the natural substrate is tryptophan (which has a side chain at C-3), engineered enzymes have shown broader substrate scope. A study on the microbial Pictet-Spenglerase McbB demonstrated its ability to accept a 5-fluoro-substituted N-1 functionalized indole analog to synthesize a novel pyrazino[1,2-a]indole (B3349936) scaffold. acs.org This highlights the potential for using enzymes to perform complex cyclizations starting from functionalized this compound derivatives, particularly those modified at the N-1 or C-3 positions.

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2 Methyl 1h Indole Derivatives

X-ray Crystallography for Elucidating Molecular Conformation and Crystal Packing

The indole (B1671886) ring system is characteristically planar. In the crystal structure of a related compound, 6-fluoro-1H-indole-2,3-dione, the fused ring system is observed to be nearly flat, with a mean deviation from planarity of just 0.042 Å for the non-hydrogen atoms. iucr.org Similarly, in 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the molecule is reported to be almost entirely planar. researchgate.net This high degree of planarity is a key feature of the indole core, arising from the sp² hybridization of the constituent carbon and nitrogen atoms. Deviations from this planarity can occur upon substitution, influencing the molecule's electronic properties and how it packs in a crystal lattice.

The way molecules arrange themselves in a crystal is directed by a network of non-covalent intermolecular interactions. In fluorinated organic compounds, interactions involving the fluorine atom are particularly significant.

C-H···F Interactions: Weak hydrogen bonds involving fluorine as an acceptor are a common feature in the crystal structures of fluorinated compounds. For instance, in the crystal packing of 6-fluoro-1H-indole-2,3-dione, a notable C-H···F interaction is observed, linking adjacent molecules and contributing to the stability of the crystal lattice. iucr.org

C-H···π Interactions: These interactions occur when a C-H bond points towards the electron-rich face of an aromatic ring. They are a significant force in the packing of many indole derivatives, helping to consolidate the supramolecular architecture. nih.gov

While C-H···Cl interactions are not expected in this specific compound, they are a well-documented type of halogen bond that plays a similar role in the crystal engineering of chlorinated heterocyclic compounds. nih.gov The table below summarizes key intermolecular interactions observed in a representative 6-fluoro-indole derivative.

| Interaction Type | Donor | Acceptor | Distance (D···A) | Angle (D-H···A) | Reference |

| C-H···F | C5-H5 | F1 | 3.425 Å | 148° | iucr.org |

Data from the crystal structure of 6-fluoro-1H-indole-2,3-dione.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and in this case, ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a 6-fluoro-indole derivative, ¹H NMR reveals the number and types of protons, while ¹³C NMR provides information about the carbon skeleton. The presence of a fluorine atom introduces characteristic splitting patterns in the signals of nearby protons and carbons due to spin-spin coupling (J-coupling), which is invaluable for confirming the position of the fluorine substituent. Furthermore, ¹⁹F NMR offers a direct and highly sensitive method for observing the fluorine atom itself, with its chemical shift being indicative of its electronic environment. ossila.com For example, in the characterization of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, both ¹H and ¹³C NMR were used to confirm its structure, with the fluorine atom influencing the chemical shifts and coupling constants of the indole ring atoms. researchgate.net

The following table presents the reported NMR data for this derivative, illustrating the typical chemical shifts observed.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constants (J) |

| ¹H | 11.81 | s (1H, NH-indole) |

| ¹H | 8.97–8.82 | m (2H) |

| ¹H | 7.89 | d, J= 7.9 Hz (1H) |

| ¹H | 7.52 | t, J= 2.8 Hz (2H) |

| ¹H | 7.37 | s (1H) |

| ¹H | 7.30 | d, J = 9.7 Hz (1H) |

| ¹H | 7.07 | t, J= 9.3 Hz (1H) |

| ¹H | 3.71 | d, J = 2.0 Hz (3H, CH₃) |

| ¹³C | 159.25 | d, J = 236.4 Hz |

| ¹³C | 136.40 | d, J = 12.5 Hz |

| ¹³C | 133.73 | d, J = 2.6 Hz |

| ¹³C | 124.14 | d, J = 9.6 Hz |

| ¹³C | 109.07 | d, J = 23.4 Hz |

| ¹³C | 98.06 | d, J = 25.7 Hz |

NMR data for 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one in DMSO-d₆. researchgate.net

Mass Spectrometry for Derivative Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For 6-fluoro-2-methyl-1H-indole, the molecular formula is C₉H₈FN, corresponding to a monoisotopic mass of approximately 149.06 Da. nih.gov In an electron ionization (EI) mass spectrum, this would appear as the molecular ion peak (M⁺·). The molecule is relatively stable due to its aromatic nature, but it will undergo fragmentation, breaking into smaller, characteristic charged fragments. The loss of neutral fragments such as H· or CH₃· from the molecular ion is a common pathway. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For example, in the analysis of a derivative, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₇H₁₂FN₃O) was 294.1043, while the experimentally observed mass was 294.1046, unequivocally confirming the molecular formula. researchgate.net This high degree of accuracy makes HRMS an essential tool for verifying the products of chemical reactions and for identifying unknown compounds.

| Analytical Data | Value | Method | Reference |

| Molecular Formula | C₉H₈FN | - | nih.gov |

| Exact Mass | 149.064077422 Da | Computed | nih.gov |

| HRMS Example (Derivative) | Calculated: 294.1043, Found: 294.1046 | ESI | researchgate.net |

Biological and Pharmacological Investigations of 6 Fluoro 2 Methyl 1h Indole Derivatives

Anticancer Research and Cytotoxic Activities

Recent pharmacological studies have focused on indole-chalcone derivatives synthesized from a 6-fluoro-1H-indole scaffold. One such derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, referred to as FC116, has demonstrated notable cytotoxic potency.

Derivatives of 6-fluoro-1H-indole have shown potent activity against metastatic colorectal cancer (mCRC), a disease that presents significant clinical challenges. The representative compound, FC116, exhibited high potency against the human colorectal carcinoma cell line HCT116 and the murine colon carcinoma cell line CT26, with IC₅₀ values in the nanomolar range. This indicates a strong cell-killing capability against these cancer cell types in vitro.

Table 1: Cytotoxic Activity of FC116 against mCRC Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| HCT116 | Human Colorectal Carcinoma | 4.52 |

| CT26 | Murine Colon Carcinoma | 18.69 |

Data sourced from ACS Pharmacology & Translational Science.

A major hurdle in the treatment of mCRC is the development of resistance to standard chemotherapeutic agents like oxaliplatin. Research has demonstrated that 6-fluoro-1H-indole derivatives can overcome this resistance. Studies evaluating a series of these compounds found that most showed high sensitivity towards the oxaliplatin-resistant HCT-116/L cell line.

Notably, the compound FC116 was more active against the drug-resistant HCT-116/L cells than its parent, oxaliplatin-sensitive HCT-116 cell line at tested concentrations. Another related indole-chalcone derivative, FC77, also maintained high sensitivity against the HCT116/L resistant cell line, with a GI₅₀ (50% growth inhibition) value of approximately 6 nM. This suggests that these compounds utilize mechanisms of action that are effective even when pathways conferring resistance to platinum-based drugs are active.

The mechanism underlying the cytotoxic effects of these indole (B1671886) derivatives involves the disruption of the cell cycle. The compound FC116 was found to induce cell cycle arrest at the G2/M phase in resistant colorectal cancer cells. This arrest prevents the cells from entering mitosis and ultimately leads to cell death.

This G2/M arrest is achieved through the compound's interaction with microtubules, which are critical components of the cell's cytoskeleton and the mitotic spindle. By interfering with microtubule dynamics, FC116 triggers a cellular checkpoint. The mechanistic investigation further revealed that this cell cycle arrest is associated with the downregulation of cyclin B1 expression. Cyclin B1 is a key regulatory protein that complexes with Cdk1 to drive the cell's entry into mitosis; its downregulation is a critical factor in preventing the progression of the cell cycle.

The promising in vitro results were further validated in in vivo animal models. In mice with HCT116-xenograft tumors, FC116 demonstrated a significant tumor growth inhibition rate of 65.96%. Further studies confirmed its potent anti-tumor activity, showing that FC116 significantly suppressed tumor growth, achieving a 78% reduction in tumor size. This level of efficacy was superior to that observed with the standard chemotherapeutic agent, oxaliplatin, in the same model. These in vivo findings underscore the potential of this class of compounds as effective anticancer agents in a living system.

Table 2: In Vivo Efficacy of FC116 in Tumor Models

| Model | Compound | Tumor Growth Inhibition |

|---|---|---|

| HCT116-xenograft mice | FC116 | 65.96% |

| Tumor Model | FC116 | 78% |

| Tumor Model | Oxaliplatin | 40% |

Data sourced from ACS Pharmacology & Translational Science.

Enzyme Inhibition Studies

Beyond direct cytotoxic effects, the pharmacological profile of 6-fluoro-2-methyl-1H-indole includes interactions with metabolic enzymes, which can be crucial for understanding potential drug-drug interactions.

Research into the broader biological activities of this compound has identified it as a potential inhibitor of certain cytochrome P450 (CYP) enzymes. Specifically, it has been noted for its potential to inhibit CYP1A2. The CYP family of enzymes plays a central role in drug metabolism, and inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs. The potential for this compound and its derivatives to inhibit CYP1A2 suggests that this interaction should be a consideration in further drug development and preclinical evaluation.

Aromatase Inhibition for Breast Cancer Therapy

The enzyme aromatase is a critical therapeutic target in the management of hormone-dependent breast cancer. ijcrt.org Aromatase facilitates the conversion of androgens to estrogens, and its overexpression can lead to increased estrogen levels that stimulate the growth of estrogen receptor-positive (ER+) breast tumors. ijcrt.org Consequently, the development of novel and effective aromatase inhibitors is a significant area of research.

Derivatives of 2-methyl indole have been investigated as potential aromatase inhibitors. ijcrt.orgnih.gov In one study, a series of 2-methyl indole hydrazones were synthesized and evaluated for their ability to inhibit aromatase using both cell-free and cell-based in vitro models. bezmialem.edu.tr The results indicated that monochloro-substituted indole hydrazones, in particular, demonstrated stronger aromatase inhibitory activity than the other tested derivatives and were also more active than melatonin, a natural indole hormone known to inhibit aromatase. nih.govbezmialem.edu.tr

Computational studies have also been employed to design and evaluate 2-methyl indole derivatives as aromatase inhibitors. ijcrt.org Through molecular docking simulations, a designed ligand, designated as ligand 41, exhibited a high binding affinity to the aromatase active site with a docking score of -7.5 kcal/mol. ijcrt.org This was superior to the reference compound, 6-chloro-5-cyano-2-methyl indole, which had a docking score of -6.0 kcal/mol. ijcrt.org Furthermore, all the designed ligands adhered to Lipinski's Rule of Five, suggesting favorable oral bioavailability. ijcrt.org

Table 1: Aromatase Inhibitory Activity of Selected 2-Methyl Indole Derivatives

| Compound | Type | Docking Score (kcal/mol) | Toxicity Class | LD50 (mg/kg) |

|---|---|---|---|---|

| Ligand 41 | Designed 2-methyl indole derivative | -7.5 | V | 2125 |

| 6-chloro-5-cyano-2-methyl indole | Reference Compound | -6.0 | IV | 1230 |

Data sourced from a computational study on designed 2-methyl indole derivatives as aromatase inhibitors. ijcrt.org

Cholinesterase (AChE and BuChE) Inhibition

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. mdpi.com There are two main types of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. mdpi.com

Indole-based compounds have been synthesized and evaluated for their anticholinesterase activity. nih.gov Certain sp3-rich compounds containing an indole structural unit have demonstrated selective, submicromolar inhibition of human butyrylcholinesterase (hBChE). nih.gov

Furthermore, studies on fluorinated spiropyrrolidine heterocyclic hybrids have revealed the potential of indole-containing structures in cholinesterase inhibition. nih.gov In one such study, a series of spiropyrrolidine heterocyclic hybrids with an indole subunit displayed promising inhibitory activity against both AChE and BuChE. nih.gov Notably, a derivative with a methoxy (B1213986) substituent at the meta- position of the aryl ring exhibited the most potent activity against both enzymes. nih.gov In general, the indole-based hybrids showed comparatively better cholinesterase inhibitory activity than their phenyl-based counterparts. nih.gov

Table 2: Cholinesterase Inhibitory Activity of a Spiropyrrolidine Heterocyclic Hybrid with an Indole Subunit

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| meta-methoxy substituted aryl spiropyrrolidine indole hybrid | AChE | 1.97 ± 0.19 |

| meta-methoxy substituted aryl spiropyrrolidine indole hybrid | BuChE | 7.08 ± 0.20 |

IC50 values represent the concentration required for 50% inhibition. nih.gov

Antimicrobial and Antiviral Properties

Antibacterial Activity of Fluoroindole Derivatives

Fluoroindole derivatives have been a subject of investigation for their potential antibacterial properties. rjptonline.orgrjptonline.org In one study, a series of novel fluoro-indole derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). rjptonline.org The activity was assessed using the agar (B569324) diffusion method at concentrations of 50µg/ml and 100µg/ml. rjptonline.org Among the tested compounds, some were found to be potent against both microorganisms. rjptonline.org

Beyond direct antibacterial action, certain fluoroindole derivatives have demonstrated antivirulence properties. oup.combohrium.com For instance, 6-fluoroindole (B127801) has been shown to interfere with quorum sensing (QS) in Serratia marcescens, a Gram-negative opportunistic pathogen. bohrium.com This interference leads to the inhibition of virulence factors such as prodigiosin (B1679158) production, biofilm formation, and motility. bohrium.com Quantitative real-time PCR (qRT-PCR) analysis revealed that 6-fluoroindole represses key genes associated with biofilm formation, prodigiosin synthesis, and quorum sensing. bohrium.com

Table 3: Antibacterial and Antivirulence Properties of Selected Fluoroindole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect |

|---|---|---|

| Novel fluoro-indole derivatives (e.g., 6f, 6i, 6k) | Staphylococcus aureus, Escherichia coli | Potent antibacterial activity |

| 6-fluoroindole | Serratia marcescens | Inhibition of prodigiosin production, biofilm formation, and motility via quorum sensing interference |

Data synthesized from studies on the antibacterial and antivirulence activities of fluoroindole derivatives. rjptonline.orgbohrium.com

Antifungal Applications

The development of new antifungal agents is crucial due to the rise of fungal infections and increasing drug resistance. nih.gov Research has indicated that this compound holds promise as a scaffold for the development of novel antifungal drugs. smolecule.com

Studies on various indole derivatives have demonstrated their potential to combat fungal pathogens. researchgate.net In one investigation, nine different indole derivatives were tested in vitro for their antifungal activity against a panel of seven phytopathogenic fungi, including various species of Fusarium, Alternaria, Helminthosporium, and Pyricularia. researchgate.net A majority of the tested compounds exhibited antifungal properties, with some showing broad-spectrum activity against all the fungi tested, and in some cases, more potent activity than the commercial fungicide hymexazole. researchgate.net

Antiviral Potency (e.g., Anti-HIV, Anti-HCV)

The indole nucleus is a key structural motif in many bioactive compounds, and its derivatives have been explored for their antiviral potential. nih.gov Specifically, fluoro-substituted indole derivatives have shown promise in the development of agents against viruses like the Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).

In the context of anti-HCV research, a derivative incorporating a 6-fluoro-1H-indazole motif demonstrated significant inhibitory activity against the HCV genotype 1b, with an IC50 of 3 nM and an EC50 of 4 nM. nih.gov Another study on tricyclic indole carboxylic acid scaffolds found that a C-6 fluoro derivative showed improved anti-HCV activity (IC50 = 2 nM, EC50 = 90 nM) compared to its C-7 fluoro analog. nih.gov

In the search for HIV-1 inhibitors, the introduction of a fluorine atom at the C-4 position of an indole ring in a series of compounds led to a 50-fold increase in potency in a pseudotype antiviral assay compared to the non-fluorinated counterpart. semanticscholar.org

Table 4: Antiviral Activity of Selected Fluoro-Indole Derivatives

| Derivative Type | Virus Target | Potency |

|---|---|---|

| 6-fluoro-1H-indazole containing derivative | HCV (genotype 1b) | IC50 = 3 nM, EC50 = 4 nM |

| C-6 fluoro tricyclic indole carboxylic acid | HCV | IC50 = 2 nM, EC50 = 90 nM |

| 4-fluoro indole derivative | HIV-1 | 50-fold more potent than non-fluorinated analog |

Data compiled from research on the antiviral properties of indole derivatives. nih.govsemanticscholar.org

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new and effective drugs. nih.govnih.gov Indole derivatives have been a focus of research for their anti-tubercular properties. nih.gov

A class of 6-fluorophenylbenzohydrazides has been identified as inhibitors of M. tuberculosis growth by altering tryptophan biosynthesis. nih.gov Several of these benzohydrazides displayed good activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values in the range of 0.625 to 6.25 µM, and they showed no detectable cytotoxicity against Vero cells. nih.gov

In another line of research, indole-2-carboxamides have been developed as potent inhibitors of the MmpL3 transporter in M. tuberculosis, a crucial component for the mycobacterial cell wall assembly. acs.org One particular analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with an MIC of 0.012 µM against the drug-sensitive strain. acs.org

Table 5: Antitubercular Activity of Selected Fluoro-Substituted Indole Derivatives

| Compound Class/Derivative | Target/Mechanism | MIC (µM) |

|---|---|---|

| 6-Fluorophenylbenzohydrazides | Tryptophan biosynthesis | 0.625 - 6.25 |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 transporter | 0.012 (drug-sensitive strain) |

MIC values represent the minimum inhibitory concentration required to inhibit the growth of M. tuberculosis. nih.govacs.org

Central Nervous System (CNS) Related Activities

Derivatives of the fluorinated indole core have been a focal point of research for CNS-related disorders, owing to their ability to interact with various neurological targets.

The indole nucleus is a structural feature found in various compounds investigated for anticonvulsant activity. pharmacophorejournal.com Research into different classes of indole derivatives has shown promise in preclinical seizure models, suggesting the potential of this scaffold in the development of new antiepileptic agents.

A study on a series of indole derivatives synthesized from 2-phenyl-1H-indole demonstrated notable activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.com These tests are standard preclinical screens for identifying potential anticonvulsant compounds. Compounds that show efficacy in the MES test are often effective against generalized tonic-clonic seizures, while activity in the scPTZ test suggests potential efficacy against absence seizures. The results for selected compounds from this study are highlighted below, indicating that specific structural modifications to the indole ring system can impart significant seizure protection. pharmacophorejournal.com

| Compound | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) |

|---|---|---|

| Compound 5 | 75% | 25% (at 4h) |

| Compound 6 | 75% | 50% |

Further research has explored indolyl pyrazoline derivatives, with compounds having electron-withdrawing substituents on the phenyl ring of the structure showing noteworthy anticonvulsant effects against seizures induced by scPTZ. Isatin (indole-2,3-dione), another key indole-based structure, has also served as a foundation for the synthesis of derivatives with anticonvulsant properties. These findings collectively underscore the indole scaffold as a valuable template for designing novel CNS-active agents.

The 6-fluoro-1H-indole moiety is a key structural component in the development of therapeutic agents for neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Researchers have utilized this scaffold to design antagonists for the 5-HT₆ receptor, a target implicated in cognitive dysfunction. nih.gov The development of multi-target-directed ligands is a prominent strategy in AD research, and fluorinated indoles have been central to these efforts.

In one line of research, a series of fluorinated indole derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the progression of AD. nih.gov The fluorinated compounds were among the best performing, with one of the most potent derivatives demonstrating inhibition in the sub-micromolar range. nih.gov

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Fluorinated Indole Compound 11a | 0.10 | 0.20 |

Another study focused on creating multifunctional agents by incorporating a propargylamine (B41283) moiety (a known monoamine oxidase (MAO) inhibitor) at the N1 position and a carbamate (B1207046) or urea (B33335) group at the 6-position of the indole ring. rsc.org This approach aimed to simultaneously target both cholinesterases and MAO-A/B, which are key enzymes in the pathophysiology of AD. The most potent compound from this series exhibited significantly better inhibitory activity across all four enzymes compared to the reference compound, ladostigil. rsc.org

| Enzyme Target | Compound 6 IC₅₀ (µM) | Ladostigil IC₅₀ (µM) |

|---|---|---|

| hMAO-A | 4.31 | >10 |

| hMAO-B | 2.62 | 38.10 |

| eeAChE | 3.70 | 7.70 |

| eqBuChE | 2.82 | 8.60 |

This compound also provided significant neuroprotection against neurotoxin-induced damage in a neural cell line, making it a promising candidate for further development. rsc.org

Other Pharmacological Activities

The therapeutic potential of this compound derivatives extends beyond the CNS, with significant findings in the fields of inflammation and infectious diseases.

The indole framework is the basis for well-known anti-inflammatory drugs like indomethacin. daneshyari.com The incorporation of fluorine into the indole structure is a recognized strategy to enhance biological activity and improve metabolic profiles. daneshyari.comproquest.com

Research into novel 5-fluoro-1H-indole-2,3-dione derivatives revealed potent inhibitory effects on the interleukin-1 receptor (IL-1R), a key player in inflammatory processes. researchgate.net By inhibiting IL-1R-dependent responses, these compounds can modulate the inflammatory cascade. In vitro and in silico studies identified derivatives with strong IL-1R inhibitory effects, with IC₅₀ values in the nanomolar range. researchgate.net Furthermore, these compounds were found to display antipyretic action in animal models, demonstrating their potential to reduce fever. researchgate.net

| Compound | IL-1R Inhibitory Effect IC₅₀ (µM) |

|---|---|

| Compound 78 | 0.01 |

| Compound 81 | 0.02 |

| Lead Compound 65 | 0.07 |

These findings highlight the potential of fluorinated indole derivatives as dual anti-inflammatory and antipyretic agents, positioning them as promising leads for developing safer and more effective nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. Indole derivatives have been explored for this purpose, with fluorination at the 6-position proving to be a particularly effective strategy.

A study on 1,2,4-triazino[5,6b]indole derivatives demonstrated that the introduction of a trifluoromethyl group (-CF₃) at the 6-position of the indole ring dramatically increased the in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of P. falciparum. nih.gov The unsubstituted analogues were devoid of activity, highlighting the critical role of the fluorine-containing substituent. nih.gov

| Compound | Substitution at Position 6 | IC₅₀ (µg/mL) vs. D10 Strain | IC₅₀ (µg/mL) vs. RSA11 Strain |

|---|---|---|---|

| Analogue 3 | -H | >1.0 | >1.0 |

| Analogue 4 | -CF₃ | 0.108 | 0.068 |

In a separate investigation, a series of novel 6-amino-2-aryl-3H-indolone-N-oxides were synthesized and evaluated for their antiplasmodial activity. researchgate.net The fluorinated compounds in this series showed the most promising results. Specifically, a derivative featuring a 4-(trifluoromethoxy)phenyl group at the 2-position and a 6-(2-morpholinoacetamido) group demonstrated potent in vitro activity against a chloroquine-resistant strain of P. falciparum with minimal cytotoxicity. researchgate.net

| Compound | Description | IC₅₀ vs. FcB1 Strain (nM) | Selectivity Index |

|---|---|---|---|

| 6-(2-morpholinoacetamido)-2-(4-(trifluoromethoxy)phenyl)-3H-indolone-N-oxide | Most active fluorinated compound | 15.5 | >170 |

These studies confirm that the this compound scaffold and its analogues are valuable starting points for the design of novel and potent antimalarial drugs.

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methyl 1h Indole Derivatives

Impact of Fluorine Substitution Position on Biological Activity

The introduction of a fluorine atom into an indole (B1671886) ring can profoundly alter a molecule's biological profile. The position of this substitution is critical, as it dictates the changes in the molecule's electronic distribution, lipophilicity, and metabolic stability. researchgate.net While direct comparative studies on the biological activity of all 2-methyl-fluoroindole isomers are limited, enzymatic studies on related indole substrates offer significant insights.

For instance, studies on the microbial Pictet–Spenglerase McbB, which catalyzes reactions on indole derivatives, revealed a high degree of positional sensitivity to fluorine substitution. The enzyme showed detectable activity for a 5-fluoro-substituted indole analog but not for analogs with electron-withdrawing groups at other positions. acs.org This suggests that the electronic and steric environment of the enzyme's active site can accommodate a fluorine atom at specific positions while rejecting it at others. The inability of the enzyme to process other halogenated indoles (Cl, Br) highlights the unique properties of fluorine. acs.org

| Compound Name | Position of Fluorine | Key Differentiating Feature |

|---|---|---|

| 4-Fluoro-2-methylindole | C-4 | Fluorine is adjacent to the fused pyrrole (B145914) ring, potentially influencing indole N-H acidity more directly. |

| 5-Fluoro-2-methylindole | C-5 | Fluorine is para to the C-7 position, altering the dipole moment and electronic distribution across the benzene (B151609) ring. |

| 6-Fluoro-2-methylindole | C-6 | Fluorine is meta to the C-4 and C-7 positions, providing a specific electronic modification pattern. |

| 7-Fluoro-2-methylindole | C-7 | Fluorine is adjacent to the indole nitrogen, which can significantly impact steric and electronic interactions at the N-1 position. |

Role of Methyl Group at C-2 Position

The methyl group at the C-2 position of the indole ring is a key feature that significantly contributes to the molecule's pharmacological profile. This group can influence biological activity through several mechanisms:

Steric Effects: The methyl group adds bulk to the molecule, which can either promote a favorable binding conformation or cause steric hindrance, depending on the topology of the target's active site.

Hydrophobic Interactions: It provides a key hydrophobic locus that can engage with nonpolar pockets within a receptor or enzyme active site, often increasing binding affinity.

Electronic Effects: As an electron-donating group, the C-2 methyl group can influence the electron density of the indole ring system, modulating its reactivity and interaction with biological targets.

Metabolic Stability: The methyl group can block a potential site of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

The specific 6-fluoro-2-methyl-1H-indole scaffold has been identified as a promising starting point for developing agents with potential anticonvulsant, antitumor, and antifungal activities, underscoring the importance of this particular arrangement of substituents. smolecule.com

Influence of Substituents at N-1, C-3, C-4, C-5, C-7 Positions on Pharmacological Profile

Building upon the this compound core, further modifications at the remaining positions (N-1, C-3, C-4, C-5, and C-7) are a primary strategy for lead optimization. The nature of the substituent—its size, polarity, and electronic properties—at each position can fine-tune the compound's pharmacological profile.

N-1 Position: The indole nitrogen is a common site for substitution. Alkylation or acylation at this position can increase lipophilicity and modulate the hydrogen-bond donating capacity of the indole core. Introducing different functional groups can also allow for interaction with specific regions of a target binding site.

C-3 Position: This position is highly reactive in indoles and is often a key point for derivatization to introduce diverse side chains. These substituents can be designed to interact with specific pockets of a target protein, significantly impacting potency and selectivity.

C-4, C-5, and C-7 Positions: Substitutions on the benzene portion of the indole ring can alter the electronic properties and solubility of the entire molecule. Enzymatic studies have shown that these positions can be highly sensitive to substitution. For example, the McbB enzyme tolerated a methyl group at C-4 and fluorine at C-5, but activity was abolished by larger groups or other electron-withdrawing substituents at these or other positions. acs.org This high specificity suggests that even small changes at these positions can dramatically affect biological activity due to stringent steric and electronic constraints within the target's active site. acs.org

The following table summarizes the potential impact of introducing various functional groups at these positions.

| Position | Substituent Type | Potential Impact on Pharmacological Profile |

|---|---|---|

| N-1 | Small alkyl chains | Increases lipophilicity; may improve cell permeability. |

| N-1 | Aromatic rings | Introduces potential for π-π stacking interactions. |

| C-3 | Carboxamides | Adds hydrogen bond donor/acceptor sites. |

| C-3 | Basic amines | Can form salt bridges and improve solubility. |

| C-4, C-5, C-7 | Electron-donating groups (e.g., -OCH3) | Increases electron density of the ring; can affect metabolism. |

| C-4, C-5, C-7 | Electron-withdrawing groups (e.g., -CN) | Decreases electron density; can alter binding mode and pKa. |

Electronic and Steric Effects of Functional Groups on Target Interaction

The interaction between a derivative of this compound and its biological target is governed by the interplay of electronic and steric effects. The inherent properties of the core scaffold—an electron-rich aromatic system modified by an electron-withdrawing fluorine and an electron-donating methyl group—create a unique electrostatic potential map.

Electronic Effects: The C-6 fluorine atom, being highly electronegative, withdraws electron density from the benzene ring. This can influence the ability of the aromatic system to participate in π-π stacking or cation-π interactions. It can also create a region of negative electrostatic potential that may interact favorably with hydrogen bond donors on a target protein. Conversely, the C-2 methyl group donates electron density, which can impact the nucleophilicity of the indole ring. acs.org

Steric Effects: The size and shape of substituents are critical for achieving a complementary fit within a binding pocket. Studies have demonstrated that active sites can have stringent steric constraints, where bulky substituents are not tolerated. acs.org For example, replacing a hydrogen with a larger group like methoxy (B1213986) (OCH3) can lead to a complete loss of activity if the binding pocket is too narrow. acs.org Therefore, optimizing the size and conformation of substituents is a key goal in drug design to maximize favorable contacts and minimize steric clashes.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For derivatives of this compound, a hypothetical pharmacophore model would include key features derived from the core structure:

Hydrogen Bond Donor: The indole N-H group.

Aromatic Ring: The bicyclic indole system for potential π-π or hydrophobic interactions.

Hydrophobic Feature: The C-2 methyl group.

Hydrogen Bond Acceptor/Halogen Bond Donor: The C-6 fluorine atom.

Virtual screening using such a pharmacophore model can identify novel compounds from large databases that possess the required features in the correct spatial orientation. nih.gov

Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to refine its properties. biosolveit.de This is an iterative process of designing, synthesizing, and testing new analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. danaher.comcriver.com Key strategies include:

Analog Synthesis: Systematically modifying the lead compound by changing substituents to explore the SAR. biosolveit.de

Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to design modifications that enhance binding interactions.

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity while maintaining the key binding interactions.

Through these combined approaches, the this compound scaffold can be systematically optimized to develop potent and selective drug candidates for a range of therapeutic targets.

Applications in Materials Science and Advanced Organic Synthesis

Development of Novel Organic Electronic Materials

The unique electronic properties of 6-fluoro-2-methyl-1H-indole position it as a promising candidate for exploration in the field of organic electronics and photonic devices. smolecule.com The incorporation of a fluorine atom into the indole (B1671886) scaffold can significantly influence the electronic characteristics of the molecule. Fluorination is a known strategy for designing new materials for organic electronics, as it can increase the stability of compounds and affect their molecular packing and charge-transport properties in the solid state. tuni.fi

While research on this compound itself is ongoing, the broader class of fluorinated and indole-containing derivatives has shown potential in applications such as organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net For instance, certain fluoranthene (B47539) derivatives containing indole moieties have been developed as efficient blue-light emitters for OLEDs. researchgate.netskku.edu The introduction of fluorine can enhance the performance of such organic semiconductors. tuni.fi The inherent fluorescence of this compound and its capacity to form self-assembled structures are key properties being investigated for these applications. smolecule.com

| Property | Value | Significance in Organic Electronics |

|---|---|---|

| Molecular Formula | C₉H₈FN | Defines the basic building block and its elemental composition. nih.gov |

| Molecular Weight | 149.16 g/mol | Influences volatility and processing parameters for device fabrication. nih.gov |

| Boiling Point | 269.2 °C at 760 mmHg | Indicates thermal stability, crucial for the operational lifetime of electronic devices. americanelements.com |

| Hydrogen Bond Donor Count | 1 | Affects intermolecular interactions, molecular packing, and thin-film morphology. lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | Contributes to self-assembly and the formation of ordered structures. lookchem.com |

Applications in Sensor Technology

The indole scaffold is a recognized platform for the development of chemosensors, and research is underway to explore the potential of this compound in sensor technology. smolecule.com Indole-based compounds are particularly effective as fluorescent and colorimetric sensors for detecting various ions due to their favorable photophysical properties and the presence of an N-H group that can act as a hydrogen bond donor. spectroscopyonline.comresearchgate.net

Indole derivatives have been successfully utilized in sensors for a range of analytes, including both cations and anions. researchgate.netproquest.com The N-H proton of the indole ring is acidic enough to interact with basic anions, leading to a detectable signal, such as a change in color or fluorescence. acs.org For example, various indole-based chemosensors have been designed for the highly selective detection of fluoride (B91410) ions. spectroscopyonline.comacs.org The interaction, often through hydrogen bonding, triggers a distinct optical response, allowing for visual or instrumental detection. spectroscopyonline.com The development of these sensors is significant for applications in environmental monitoring and biological detection. nih.gov

| Sensor Base | Target Analyte | Detection Method | Key Finding |

|---|---|---|---|

| Indole-hydrazone | Fluoride (F⁻) and Cyanide (CN⁻) ions | Colorimetric ("Naked Eye") | Demonstrated fast and sensitive detection through proton abstraction by the anions. acs.org |

| (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide | Fluoride (F⁻) ions | Turn-on Fluorescence & Colorimetric | Showed high fluorescence enhancement and a color change from colorless to yellow with a detection limit of 3.2 nM. spectroscopyonline.com |

| Indole-hydrazide Schiff base (IH-Sal) | Zinc (Zn²⁺) ions | Fluorescence | Exhibited a marked fluorescence increase with a detection limit of 0.41 μM and was successfully used for bio-imaging in zebrafish. proquest.com |

Role as a Building Block for Complex Organic Molecules

In the field of organic chemistry, this compound serves as a valuable and versatile building block for the synthesis of more complex organic molecules. smolecule.comlookchem.com Its structure contains multiple reactive sites, including the fluorine and methyl groups, the indole nitrogen, and the C3 position of the pyrrole (B145914) ring, allowing for extensive functionalization. smolecule.com This versatility makes it a significant precursor in the creation of diverse new compounds with potential applications in fields like pharmaceuticals and specialty chemicals. lookchem.com

A notable example of its use is in the synthesis of 3-bromo-6-fluoro-2-methyl-1H-indole. google.com This transformation is achieved by reacting this compound with reagents like hydrobromic acid and a sulfoxide (B87167) compound. google.com The resulting brominated indole is itself a key intermediate for further chemical modifications, demonstrating the utility of the parent compound in multi-step synthetic pathways. google.comnih.gov

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Bromination with HBr and dimethylsulfoxide | 3-bromo-6-fluoro-2-methyl-1H-indole | Creates a key intermediate for further functionalization at the C3 position. google.comwikimedia.org |

| This compound | Reaction with amines | Polycyclic compounds | Demonstrates the ability to construct complex, multi-ring systems with high yields. biosynth.com |

Reference Compound for Studying Reaction Mechanisms

This compound also functions as a useful reference compound for investigating reaction mechanisms and developing new synthetic methodologies in organic chemistry. smolecule.comlookchem.com The specific placement of the fluoro and methyl groups provides a defined molecular framework to study how these substituents influence the reactivity of the indole ring system.

Mechanistic studies involving this compound have been investigated through reactions such as bond cleavage and other chemical transformations. biosynth.com For example, it is known to undergo two types of photodimerization reactions, one aerobic and one anaerobic, providing a model system to study these photochemical processes. biosynth.com By using a substrate with a well-defined substitution pattern, chemists can gain a clearer understanding of reaction regioselectivity, electronic effects, and the stability of intermediates, which is crucial for optimizing existing reactions and designing novel synthetic strategies. smolecule.com

Computational and Theoretical Approaches in 6 Fluoro 2 Methyl 1h Indole Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in studying how derivatives of 6-fluoro-2-methyl-1H-indole interact with biological targets. By using this scaffold, medicinal chemists can design libraries of compounds to screen virtually against the three-dimensional structure of a target protein.

The primary goal of docking is to calculate the binding affinity, often expressed as a docking score or binding energy (kcal/mol), and to visualize the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for biological activity and include:

Hydrogen Bonds: The indole (B1671886) nitrogen (N-H) of the this compound core can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic indole ring and the methyl group are hydrophobic and can form favorable interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-Interactions: The electron-rich indole ring system can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

In a typical study, a series of virtual compounds derived from the this compound scaffold would be docked into the active site of a target protein. The results help researchers understand structure-activity relationships (SAR) and prioritize which compounds to synthesize for experimental testing. For instance, studies on other indole derivatives have successfully used docking to identify key interactions with amino acid residues that are crucial for inhibitory activity. nih.gov

| Compound ID | Modification on Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Derivative A | -H (Parent Scaffold) | -6.5 | Leu83, Val91 | Hydrophobic |

| Derivative B | -COOH at N1 position | -8.2 | Leu83, Val91, Lys33, Asp145 | Hydrophobic, H-Bond, Salt Bridge |

| Derivative C | -NH2 at C3 position | -7.8 | Leu83, Val91, Glu95 | Hydrophobic, H-Bond |

| Derivative D | -Phenyl at C3 position | -9.1 | Leu83, Val91, Phe146 | Hydrophobic, π-π Stacking |

In Silico Design and Optimization of Novel Derivatives

In silico design is the creative and rational process of designing molecules with desired properties using computational methods. This compound serves as an excellent starting fragment or scaffold for this process. smolecule.com Guided by the results from initial molecular docking screens, chemists can computationally modify the parent scaffold to enhance its binding affinity, selectivity, and pharmacokinetic profile.

The optimization process is typically iterative:

Identify Modification Sites: Based on docking poses, researchers identify positions on the this compound scaffold where adding or modifying functional groups could lead to new, favorable interactions with the target protein. Unoccupied pockets in the binding site are prime targets for extension.

Virtual Synthesis: A library of new virtual derivatives is created by adding various functional groups (e.g., carboxylates, amines, aromatic rings) to the identified sites.

Re-Docking and Evaluation: The newly designed virtual compounds are docked into the same protein target. Their binding energies and interaction patterns are compared to the parent compound and previous iterations.

Prioritization: Derivatives that show significantly improved predicted binding affinity and favorable interactions are prioritized for chemical synthesis and subsequent biological evaluation.

This structure-based drug design approach allows for the exploration of a vast chemical space in a cost-effective and time-efficient manner, focusing laboratory resources on the most promising candidates.

Prediction of Pharmacokinetic Properties (ADME)

For a compound to be an effective drug, it must not only bind to its target but also possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME models are crucial for flagging potential liabilities early in the drug discovery process, long before expensive and time-consuming experimental studies are conducted. mdpi.com

For derivatives of this compound, various computational tools can predict key ADME parameters. These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models that correlate molecular structure with physical and biological properties. japsonline.com

Key predicted properties include:

Absorption: Parameters like Caco-2 permeability and Human Intestinal Absorption (HIA) predict how well a compound will be absorbed from the gut into the bloodstream.

Distribution: The predicted partition coefficient (logP) and Blood-Brain Barrier (BBB) permeability indicate how the compound will distribute throughout the body and whether it can reach targets in the central nervous system.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Research indicates that this compound itself is a potential inhibitor of CYP1A2, a key enzyme in drug metabolism, a property that would be computationally evaluated for all its derivatives. smolecule.comresearchgate.net

Excretion: Properties related to solubility and clearance help predict how the compound will be eliminated from the body.

| ADME Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Adheres to Lipinski's Rule |

| logP (Octanol/Water Partition) | 2.5 - 4.0 | Good balance of solubility and permeability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption (HIA) | High | Likely good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Yes | Candidate for CNS targets |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Lower risk of specific drug-drug interactions |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. researchgate.net For this compound, these methods can elucidate how the specific arrangement of atoms and the presence of electron-withdrawing (fluoro) and electron-donating (methyl) groups influence its fundamental properties.

DFT calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule and its bond lengths and angles.

Electron Distribution: The calculations map the electron density, showing how the electronegative fluorine atom pulls electron density from the aromatic ring, which in turn affects the molecule's dipole moment and its potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. A smaller gap suggests the molecule is more reactive.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net

Excited State Properties: Time-dependent DFT (TD-DFT) can predict electronic transitions, explaining the UV-visible absorption and fluorescence properties of the molecule. mdpi.com Research notes that this compound exhibits fluorescence from the ¹Lₐ excited state, a phenomenon that can be modeled and understood through these quantum calculations. smolecule.com

These fundamental calculations help rationalize the behavior of the scaffold and guide the design of derivatives with tailored electronic properties for specific biological interactions.